molecular formula C22H32O5 B145917 Torilin CAS No. 13018-10-5

Torilin

Cat. No. B145917
CAS RN: 13018-10-5
M. Wt: 376.5 g/mol
InChI Key: IQWVFAXBJQKUDH-TXCQZRSTSA-N
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Description

Torilin is a sesquiterpene compound that has been isolated from various parts of the plant Torilis japonica, such as its fruits. It has been traditionally recognized for its anti-inflammatory properties in Korea, particularly from the stem and root bark of Ulmus davidiana var. japonica. The compound has been the subject of several studies due to its potential therapeutic effects, including anti-inflammatory, anti-angiogenic, and anti-cancer activities .

Synthesis Analysis

While the provided papers do not detail the chemical synthesis of torilin, they do describe its isolation from natural sources. The methanolic extract of the fruits of Torilis japonica has been used to isolate torilin through bioassay-guided fractionation and chromatography techniques. The structure of torilin was identified based on spectroscopic data .

Molecular Structure Analysis

The molecular structure of torilin has been elucidated using spectroscopic methods. However, the specific details of its molecular structure are not provided in the abstracts. It is known to be a guaiane-type sesquiterpene, which suggests a certain degree of unsaturation and a specific side-chain structure that is important for its biological activity .

Chemical Reactions Analysis

The papers do not provide explicit information on the chemical reactions involving torilin. However, they do discuss the biological reactions and pathways that torilin influences. For example, torilin has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β) in microglial cells, which are mediated by mitogen-activated protein kinases (MAPKs) . Additionally, torilin inhibits the 5 alpha-reductase enzyme, which is involved in the metabolism of testosterone .

Physical and Chemical Properties Analysis

The physical and chemical properties of torilin are not directly discussed in the provided papers. However, its biological activities suggest that it is lipophilic in nature, as it is able to interact with various enzymes and receptors within cells. Its ability to inhibit melanin production in B16 melanoma cells indicates that it may interact with proteins involved in pigment synthesis, such as tyrosinase .

Relevant Case Studies

Several studies have demonstrated the potential therapeutic effects of torilin in various models. For instance, torilin has shown anti-angiogenic activity in chick embryo and mouse models, suggesting its potential in inhibiting tumor-induced angiogenesis . It has also reversed multidrug-resistance in cancer cells, indicating its role in enhancing the efficacy of chemotherapy drugs . In a mouse model of rheumatoid arthritis, torilin ameliorated symptoms and modulated immune responses, highlighting its anti-inflammatory and immunomodulatory properties . Additionally, torilin inhibited melanin production in melanoma cells, which could be beneficial in treating hyperpigmentation disorders .

Scientific Research Applications

  • Anti-Angiogenic Activity

    • Torilin, a sesquiterpene compound isolated from Torilis japonica, demonstrates significant anti-angiogenic activity. It inhibits neovascularization in chick embryos and vessel formation induced by basic fibroblast growth factor in mice. Torilin also suppresses the proliferation and tube formation of vascular endothelial cells, indicating a potential role in hindering tumor-induced angiogenesis by reducing angiogenic factors in tumor cells (Kim et al., 2000).
  • Anti-Inflammatory Properties

    • Torilin exhibits notable anti-inflammatory properties. In a study involving LPS-stimulated RAW 264.7 macrophages, torilin significantly inhibited the release of inflammatory mediators and cytokines. This effect is linked to the suppression of NF-kB and AP-1 translocation, as well as MAP kinase activity, suggesting its potential as an anti-inflammatory agent (Endale et al., 2017).
  • Anti-Invasive Activity in Cancer

    • Torilin shows promising anti-invasive activity, particularly in blocking the intravasation of human fibrosarcoma cells. It decreases the attachment of these cells to endothelial cells and inhibits cell invasion in a time-dependent manner. This effect may be attributed to its ability to reduce the activity and expression of matrix metalloproteinase-9, a key factor in tumor invasion and metastasis (Kim et al., 2001).
  • Reversal of Multidrug-Resistance in Cancer

    • Torilin has been identified as a compound capable of reversing multidrug-resistance in cancer cells. It enhances the cytotoxicities of several anticancer drugs in resistant cell lines, suggesting a mechanism that involves blocking drug efflux mediated by P-glycoprotein (Kim et al., 1998).
  • Antimicrobial Activity

    • The ethanol extract of Torilis japonica fruit, which includes torilin, exhibits significant antimicrobial activity against Bacillus subtilis. This effect is attributed to torilin's surfactant properties, which disrupt the structure of spore coats and inactivate bacterial spores (Cho et al., 2008).
  • Inhibition of hKv1.5 Channel Current

    • Torilin inhibits the hKv1.5 current, a rapidly activating delayed rectifier K+ channel, in a time and voltage-dependent manner. This suggests its potential as an open-channel blocker for this specific channel, which could have implications in cardiovascular research (Kwak et al., 2006).
  • Inhibition of NO Synthase and Cyclooxygenase-2

    • Torilin mediates the inhibition of inducible NO synthase, cyclooxygenase-2, and interleukin-1β in microglial BV2 cells. These effects are facilitated through the modulation of MAP kinases, highlighting its potential in treating inflammatory conditions (Choi et al., 2009).
  • Amelioration of Rheumatoid Arthritis

    • Torilin shows efficacy in ameliorating type II collagen-induced arthritis in a mouse model, indicating its immunomodulatory and anti-inflammatory properties. It modifies leukocyte activations and cytokine imbalances, which could be beneficial in treating autoimmune diseases like rheumatoid arthritis (Endale et al., 2013).
  • Activation of p53 Pathway in Cancer

    • Torilin has been identified to increase p53 activity and p21 protein expression, thus suppressing cancer cell growth. This suggests its potential as a cytotoxic agent through activating the p53 pathway (Li et al., 2019).
  • Inhibition of Testosterone 5α-Reductase

    • Torilin demonstrates inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone to dihydrotestosterone. This activity suggests its potential use in treating conditions like androgenetic alopecia or prostate diseases (Park et al., 2003).

Safety And Hazards

The safety data sheet for Torilin suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While Torilin has shown promising biological activities, further investigation is needed to fully understand its potential. This could include bioassay-guided isolation and identification of its major bioactive constituents, which could lead to the discovery of potential phytopharmaceutical candidates .

properties

IUPAC Name

[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWVFAXBJQKUDH-TXCQZRSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Torilin

CAS RN

13018-10-5
Record name Torilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13018-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TORILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X95X49L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
508
Citations
Y Choi, MK Lee, SY Lim, SH Sung… - British Journal of …, 2009 - Wiley Online Library
… torilin by investigating the effect of torilin on the inflammatory response induced by LPS in murine microglial BV2 cells. Torilin … The present study provides information revealing torilin as …
Number of citations: 150 bpspubs.onlinelibrary.wiley.com
MS Kim, YM Lee, EJ Moon, SE Kim… - … journal of cancer, 2000 - Wiley Online Library
… torilin may have anti-tumorigenic activity, so we investigated its anti-angiogenic activity. We report that torilin … models, and we propose that torilin is a potent angiogenic inhibitor with anti-…
Number of citations: 103 onlinelibrary.wiley.com
M Endale, TH Kim, YS Kwak, NM Kim, SH Kim… - Mediators of …, 2017 - hindawi.com
… vivo [24, 25], we previously have reported that torilin modifies inflammatory cell and cytokine … of torilin and to elucidate its underlying mechanisms of action. Here, we report that torilin …
Number of citations: 32 www.hindawi.com
WI Cho, JB Choi, K Lee, MS Chung… - Journal of food …, 2008 - Wiley Online Library
… Torilin immediately reduced vegetative cells counts by 5 to 6 … Torilin functions as a surfactant with hydrophilic and … coats with hydrophilic groups of torilin may be responsible for the …
Number of citations: 54 ift.onlinelibrary.wiley.com
M Endale, WM Lee, YS Kwak, NM Kim, BK Kim… - International …, 2013 - Elsevier
… and our in-vitro findings showed that torilin has a strong anti-… Moreover, our in vitro data indicated torilin markedly inhibited … We herein report that torilin modifies inflammatory cell and …
Number of citations: 34 www.sciencedirect.com
WS Park, ED Son, GW Nam, SH Kim, MS Noh… - Planta …, 2003 - thieme-connect.com
… torilin (1) might act as bulky non-polar groups to compensate partly for the C and D ring skeletons of testosterone. The guaiane moiety of torilin … any conclusions of whether torilin has a …
Number of citations: 49 www.thieme-connect.com
SE Kim, YH Kim, YC Kim, JJ Lee - Planta medica, 1998 - thieme-connect.com
… and nonvolatile compounds such as torilin, torilolide and oxytorilolide were reported from the the fruits of T.japonica(4, 5, 6). We describe here the isolation of torilin from T.japonica and …
Number of citations: 47 www.thieme-connect.com
SI Cho, SS Kang, KR Kim, TH Kim… - Korean Journal of …, 1999 - koreascience.kr
… Torilin was isolated from haxane fraction of Torilis Fructus extract. Torilin produced inhibition … The acute toxicity of torilin was very weak: the $ LD_ {50} $ values were more than 5000 mg/…
Number of citations: 24 koreascience.kr
CY Yun, D Kim, WH Lee, YM Park, SH Lee… - Planta …, 2009 - thieme-connect.com
… Torilin dose-… , torilin downregulated α‐MSH-induced protein levels of tyrosinase without directly inhibiting catalytic activity of the enzyme. Taken together, this study shows that torilin …
Number of citations: 22 www.thieme-connect.com
MS Kim, JH Baek, MT Park, TK Sohn… - Oncology …, 2001 - spandidos-publications.com
… Torilin is a sesquiterpene compound purified from Torilis japonica {Umbelliferae). We have previously reported that torilin … activity of torilin, and interestingly found that torilin completely …
Number of citations: 24 www.spandidos-publications.com

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